[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](2-fluorophenyl)methanone
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Overview
Description
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone is a complex organic compound characterized by the presence of both pyridine and benzene rings, substituted with chlorine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone typically involves multi-step organic reactionsThe final step involves the coupling of the chlorinated pyridine derivative with 2-fluorobenzene under specific conditions, such as the presence of a base like potassium carbonate and a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial. Industrial methods often employ scalable catalysts and solvents that are both cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry
In chemistry, 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. The presence of fluorine and trifluoromethyl groups often enhances the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt specific biological pathways in pests .
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effect. The trifluoromethyl group, in particular, enhances the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The combination of chlorine, fluorine, and trifluoromethyl groups in its structure enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF4NO/c14-9-5-7(13(16,17)18)6-19-11(9)12(20)8-3-1-2-4-10(8)15/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLGSYHIOMQRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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